molecular formula C13H21NO2 B12891328 3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione

3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione

Cat. No.: B12891328
M. Wt: 223.31 g/mol
InChI Key: DEFLUQXFRNCBDI-UHFFFAOYSA-N
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Description

3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione is an organic compound that belongs to the class of pyrrole derivatives. This compound is characterized by its unique structure, which includes isobutyl and methylbutyl groups attached to a pyrrole ring. Pyrrole derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation of isobutylamine and 2-methylbutylamine with a suitable diketone precursor. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.

    Reduction: Reduction reactions can yield pyrrole derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce various reduced pyrrole derivatives.

Scientific Research Applications

3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme interactions and cellular processes.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isobutyl-5-(2-methylpropyl)-2H-pyrrole-2,4(3H)-dione
  • 3-Isobutyl-5-(2-ethylbutyl)-2H-pyrrole-2,4(3H)-dione
  • 3-Isobutyl-5-(2-methylhexyl)-2H-pyrrole-2,4(3H)-dione

Uniqueness

3-Isobutyl-5-(2-methylbutyl)-2H-pyrrole-2,4(3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

5-(2-methylbutyl)-3-(2-methylpropyl)pyrrole-2,4-dione

InChI

InChI=1S/C13H21NO2/c1-5-9(4)7-11-12(15)10(6-8(2)3)13(16)14-11/h8-10H,5-7H2,1-4H3

InChI Key

DEFLUQXFRNCBDI-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC1=NC(=O)C(C1=O)CC(C)C

Origin of Product

United States

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